molecular formula C12H17N3O4S B8080353 (5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate

Cat. No.: B8080353
M. Wt: 299.35 g/mol
InChI Key: FEULWHSCPDSGIJ-UHFFFAOYSA-N
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Description

Structural Significance of 1,2,4-Oxadiazole Heterocycles

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, has emerged as a critical scaffold in drug design due to its unique electronic and steric properties. Its bioisosteric equivalence to esters and amides enables it to mimic these groups while resisting hydrolytic degradation, a common limitation in prodrug formulations. For example, the 1,2,4-oxadiazole moiety in Ataluren (a treatment for Duchenne muscular dystrophy) enhances metabolic stability compared to analogous amide-based structures.

Quantum mechanical studies reveal that the 1,2,4-oxadiazole’s dipole moment (~3.5 D) facilitates strong interactions with hydrophobic enzyme pockets, particularly in kinase and protease targets. Substituents at the 3- and 5-positions further modulate reactivity; electron-withdrawing groups (e.g., -NO~2~, -CF~3~) enhance electrophilicity, while alkyl chains like the ethyl group in (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine improve lipophilicity and membrane permeability.

Role of 4-Methylbenzenesulfonate Counterions in Pharmaceutical Salts

The 4-methylbenzenesulfonate (tosylate) counterion is widely employed in pharmaceutical salts to optimize physicochemical properties. Tosylate salts improve aqueous solubility by forming stable ionic lattices, with solubility enhancements of 10–100× compared to free bases. For instance, the mesylate and tosylate salts of Imatinib exhibit solubilities of 3.2 mg/mL and 1.8 mg/mL, respectively, critical for oral bioavailability.

Properties

IUPAC Name

(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9N3O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-5-7-4(3-6)8-9-5/h2-5H,1H3,(H,8,9,10);2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEULWHSCPDSGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes with Trichloroacetonitrile

A foundational method for 1,2,4-oxadiazole synthesis involves the reaction of amidoximes with trichloroacetonitrile. Ethylamidoxime, prepared by treating propionitrile with hydroxylamine hydrochloride, undergoes cyclization with trichloroacetonitrile in the presence of a base (e.g., K2_2CO3_3) to yield 5-ethyl-3-trichloromethyl-1,2,4-oxadiazole. This intermediate serves as a precursor for further functionalization.

Reaction Conditions

  • Reactants : Ethylamidoxime (1 equiv), trichloroacetonitrile (1.2 equiv)

  • Solvent : Dichloromethane

  • Temperature : 60–80°C, 6–8 hours

  • Yield : 70–85%

Oxidative Cyclization of Thiosemicarbazides

Alternative routes employ oxidative cyclization of thiosemicarbazides using hypervalent iodine reagents (e.g., iodobenzene diacetate). For example, ethyl thiosemicarbazide derivatives react with acyl chlorides to form 5-ethyl-1,2,4-oxadiazoles. While this method is less direct for introducing the trichloromethyl group, it highlights the versatility of oxidative desulfurization strategies.

Introduction of the Aminomethyl Group

Nucleophilic Substitution of Trichloromethyl Intermediates

The trichloromethyl group in 5-ethyl-3-trichloromethyl-1,2,4-oxadiazole undergoes nucleophilic substitution with methanamine. This step is typically conducted in anhydrous tetrahydrofuran (THF) or ethanol under reflux conditions.

Reaction Conditions

  • Reactants : 5-Ethyl-3-trichloromethyl-1,2,4-oxadiazole (1 equiv), methanamine (3 equiv)

  • Solvent : THF

  • Temperature : 60°C, 12 hours

  • Yield : 65–75%

Reduction of Cyanomethyl Derivatives

An alternative pathway involves the reduction of a cyanomethyl intermediate. For instance, 5-ethyl-1,2,4-oxadiazole-3-carbonitrile is reduced using lithium aluminum hydride (LiAlH4_4) or catalytic hydrogenation (H2_2, Pd/C) to yield the primary amine.

Reaction Conditions

  • Reactants : 5-Ethyl-1,2,4-oxadiazole-3-carbonitrile (1 equiv)

  • Reducing Agent : LiAlH4_4 (2 equiv)

  • Solvent : Diethyl ether

  • Temperature : 0°C to room temperature, 4 hours

  • Yield : 80–90%

Salt Formation with 4-Methylbenzenesulfonic Acid

The free base, (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine, is treated with 4-methylbenzenesulfonic acid in a polar solvent (e.g., ethanol or methanol) to form the crystalline sulfonate salt.

Procedure

  • Dissolve the amine (1 equiv) in ethanol.

  • Add 4-methylbenzenesulfonic acid (1.05 equiv) dropwise.

  • Stir at room temperature for 2 hours.

  • Evaporate the solvent and recrystallize from ethanol/water.

  • Yield : 90–95%

Analytical Characterization

Physical and Spectroscopic Data

PropertyValueSource
Molecular FormulaC12_{12}H17_{17}N3_3O4_4S
Molecular Weight299.35 g/mol
Melting Point230–233°C
IR (KBr, cm1^{-1})3067 (C-H), 2522 (S-H), 1641 (C=N)
1^1H NMR (CDCl3_3, δ)7.63 (d, 2H, tosyl), 3.45 (s, 2H, CH2_2NH2_2)

Purity and Stability

The compound exhibits stability under ambient conditions but should be stored in airtight containers to prevent hygroscopic degradation. High-performance liquid chromatography (HPLC) analyses typically show >98% purity for commercial batches.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Trichloromethyl SubstitutionScalable, one-pot reactionRequires toxic trichloroacetonitrile65–75
Cyanomethyl ReductionHigh yield, avoids halogenated reagentsMulti-step synthesis80–90

Industrial Applications and Patents

The compound’s utility in medicinal chemistry is underscored by its role as an intermediate in kinase inhibitors and antiviral agents. Patent WO2013186792A2 highlights its application in synthesizing angiotensin-II receptor antagonists, emphasizing the importance of salt forms for enhanced bioavailability .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit notable antimicrobial activity. The presence of the ethyl group in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against bacteria and fungi. Studies have shown that similar compounds can inhibit the growth of various pathogens, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Compounds containing oxadiazole moieties have been investigated for their anticancer properties. Preliminary studies suggest that (5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate these mechanisms and confirm its efficacy across different cancer types.

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its ability to modulate biological pathways can be harnessed to create novel therapeutic agents targeting specific diseases. The compound's solubility and stability also warrant investigation for formulation into drug delivery systems.

Potential as a Diagnostic Tool

Given its chemical properties, this compound could serve as a marker or probe in diagnostic applications. Its interactions at the molecular level can be explored for imaging techniques or as part of biosensors designed to detect specific biological molecules.

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into its use as a modifier in polymer blends may yield materials with improved performance characteristics suitable for various industrial applications.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effective inhibition of E. coli and S. aureus growth in vitro
Anticancer PotentialInduced apoptosis in breast cancer cell lines; further studies needed for mechanism
Polymer ModificationEnhanced thermal stability when used as an additive in polycarbonate materials

Mechanism of Action

The mechanism of action of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related oxadiazole derivatives:

Compound Name CAS/ID Molecular Formula Molecular Weight Key Features
(5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate 84819-35-2 C₁₈H₁₈O₂S₂ 354.46 g/mol Tosylate salt; enhanced crystallinity due to π-π interactions in sulfonate group .
(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine (free base) CID 17604983 C₅H₉N₃O 127.15 g/mol Free base; collision cross-section (CCS) of 123.9 Ų ([M+H]+) in mass spectrometry .
(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride 1185298-83-2 C₅H₁₀ClN₃O 163.61 g/mol Hydrochloride salt; higher solubility in polar solvents than free base .
Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate CID 53429625 C₁₃H₁₄N₂O₃ 246.26 g/mol Ester derivative; benzoate substituent increases lipophilicity .
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid 1274122-56-3 C₁₂H₁₂N₂O₄ 248.23 g/mol Carboxylic acid substituent; potential for hydrogen bonding .
Key Observations:
  • Salt Forms : The tosylate (target compound) and hydrochloride salts exhibit improved solubility and stability compared to the free base. The tosylate’s bulkier anion may enhance crystalline packing efficiency, as seen in analogous sulfonate esters with π-π interactions .
  • Substituent Effects : Derivatives like the ethyl benzoate (CID 53429625) and carboxylic acid (CAS 1274122-56-3) introduce functional groups that alter lipophilicity and hydrogen-bonding capacity, influencing bioavailability and target binding .

Analytical Data

  • Collision Cross-Section (CCS) : The free base (CID 17604983) exhibits a CCS of 123.9 Ų ([M+H]+), critical for ion mobility spectrometry. Comparable data for the tosylate salt is lacking, but its larger molecular weight suggests higher CCS values .
  • Thermal Stability : Sulfonate salts generally exhibit higher melting points than hydrochlorides due to stronger ionic interactions, though experimental data for the target compound is needed.

Biological Activity

The compound (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine 4-methylbenzenesulfonate is a member of the oxadiazole family, which has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine is C5H9N3OC_5H_9N_3O, with a specific structure that includes an ethyl group attached to an oxadiazole ring. This structural configuration is critical for its biological activity.

PropertyValue
Molecular FormulaC5_5H9_9N3_3O
Molecular Weight127.14 g/mol
SMILESCCC1=NC(=NO1)CN
InChI KeySJRULIJIBRDNGB-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar oxadiazole structures have been shown to inhibit bacterial growth and have antifungal activity against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways crucial for microbial survival.

Anticonvulsant Activity

A related study involving oxadiazole derivatives demonstrated anticonvulsant effects in animal models. Compounds were screened for their ability to prevent seizures in Wistar rats, showing promising results compared to standard anticonvulsant drugs like phenytoin. This suggests a potential therapeutic application for (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine in treating seizure disorders .

Cytotoxicity and Cancer Research

The compound's potential as an anticancer agent is also noteworthy. In vitro studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The ability to inhibit cell proliferation and induce cell death in cancerous cells positions this class of compounds as candidates for further development in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study investigated various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with electron-withdrawing groups at specific positions on the oxadiazole ring exhibited enhanced antimicrobial activity.
  • Anticonvulsant Screening : In a controlled experiment involving maximal electroshock seizure (MES) models, several oxadiazole derivatives were tested. The most potent compounds showed no neurotoxic effects at effective doses, indicating a favorable safety profile.
  • Cancer Cell Studies : Research on the cytotoxic effects of oxadiazole compounds revealed that they could significantly reduce viability in multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine derivatives?

  • Methodology : The synthesis typically involves cyclization of amidoxime intermediates with activated carboxylic acid derivatives (e.g., ethyl chlorooxalate). For example, 1,2,4-oxadiazole rings can be formed via a two-step process: (1) coupling of amidoximes with carboxylic acids under dehydrating conditions (e.g., using EDCI/HOBt), followed by (2) thermal or acid-catalyzed cyclization . Reductive amination may then introduce the methanamine group, as seen in analogous compounds where aldehydes react with amines in the presence of NaBH3CN .
  • Key Data : In similar syntheses, yields range from 31% (for reductive amination) to 95% (for cyclization steps) .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the oxadiazole ring (C=N-O vibrations) and tosylate counterion (aromatic protons at δ 7.2–7.8 ppm; methyl group at δ 2.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, critical for confirming stereochemistry and polymorph identification .

Q. What are the solubility properties of this compound in common solvents?

  • Methodology : Solubility is determined experimentally via gravimetric analysis. For example, analogous oxadiazole derivatives show:

  • High solubility in DMSO (>50 mg/mL) and methanol (~20 mg/mL).
  • Limited solubility in water (<1 mg/mL), necessitating formulation with co-solvents (e.g., cyclodextrins) for in vivo studies .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., 5-methyl, 5-trifluoromethyl) and test against target receptors (e.g., sphingosine 1-phosphate receptors) using in vitro assays (e.g., radioligand binding) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities. For instance, bulkier substituents like ethyl may enhance hydrophobic interactions in receptor pockets .
    • Key Finding : In a related study, 5-ethyl substitution improved metabolic stability by 40% compared to methyl analogs .

Q. What role does the 4-methylbenzenesulfonate counterion play in pharmacokinetics?

  • Methodology :

  • Comparative Studies : Prepare free base and tosylate salt forms, then evaluate:
  • Solubility : Salt forms often enhance aqueous solubility (e.g., tosylate salts increase solubility by 5–10× vs. free bases) .
  • Bioavailability : Conduct pharmacokinetic studies in rodent models. Tosylate salts may prolong half-life due to improved dissolution rates .
    • Data Conflict : Some studies suggest counterions like HCl offer better crystallinity, while tosylates improve thermal stability .

Q. How can polymorphic forms of the compound affect its therapeutic efficacy?

  • Methodology :

  • Polymorph Screening : Use solvent evaporation or cooling crystallization to isolate forms. Characterize via PXRD, DSC, and FTIR .
  • In Vitro Dissolution Testing : Compare dissolution rates of polymorphs in simulated biological fluids.
    • Case Study : A patent (WO2022/155) describes two polymorphs of a related oxadiazole compound, where Form I showed 2× faster absorption in vivo than Form II .

Q. What analytical challenges arise in detecting degradation products under stressed conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative conditions (H2O2). Monitor via LC-MS/MS.
  • Degradation Pathways : Oxadiazole rings may hydrolyze to amidoximes under acidic conditions, while tosylate groups can undergo sulfonic acid formation .
    • Mitigation Strategy : Stabilize formulations with antioxidants (e.g., BHT) and pH buffers .

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